molecular formula C16H17Cl2N3O3 B5118359 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide

1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide

Cat. No. B5118359
M. Wt: 370.2 g/mol
InChI Key: SRBDRULTGBZTAB-UHFFFAOYSA-N
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Description

1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is a chemical compound that is commonly known as DPCPX. DPCPX is a potent and selective antagonist of adenosine A1 receptors. Adenosine receptors are a group of G protein-coupled receptors that are activated by adenosine, a purine nucleoside that is present in high concentrations in the brain and other tissues. The adenosine A1 receptor is one of four adenosine receptor subtypes, and it is widely expressed in the brain, heart, and other organs. DPCPX has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.

Mechanism of Action

DPCPX is a potent and selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are activated by adenosine. When activated, adenosine A1 receptors inhibit the activity of adenylate cyclase, which leads to a decrease in intracellular cAMP levels. This, in turn, leads to a decrease in protein kinase A activity and a decrease in the phosphorylation of various proteins. The net effect of adenosine A1 receptor activation is the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of heart rate and blood pressure, and the regulation of sleep and wakefulness. DPCPX has also been shown to have anti-inflammatory effects, and it has been investigated as a potential therapeutic agent for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPCPX in lab experiments is its potency and selectivity for adenosine A1 receptors. This allows researchers to study the effects of adenosine A1 receptor activation or inhibition with a high degree of specificity. However, one of the limitations of using DPCPX is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over prolonged periods of time.

Future Directions

There are several future directions for research involving DPCPX. One area of research is the investigation of the role of adenosine A1 receptors in the regulation of glucose and lipid metabolism, and the potential use of adenosine A1 receptor antagonists as therapeutic agents for the treatment of metabolic disorders such as diabetes and obesity. Another area of research is the investigation of the role of adenosine A1 receptors in the regulation of immune function, and the potential use of adenosine A1 receptor antagonists as immunomodulatory agents for the treatment of autoimmune and inflammatory diseases. Finally, there is also potential for the development of new and more potent adenosine A1 receptor antagonists based on the structure of DPCPX.

Synthesis Methods

The synthesis of DPCPX involves several steps, including the reaction of 3,4-dichlorophenylacetic acid with ethyl chloroformate to form 3,4-dichlorophenylacetate ethyl ester. The ester is then reacted with pyrrolidine-2,5-dione to form the corresponding pyrrolidinone derivative. The pyrrolidinone is then reacted with piperidinecarboxylic acid to form DPCPX.

Scientific Research Applications

DPCPX has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, DPCPX has been used to study the effects of adenosine A1 receptor activation on the cardiovascular system, including the regulation of heart rate and blood pressure. DPCPX has also been used to investigate the role of adenosine A1 receptors in the central nervous system, including the regulation of sleep and wakefulness, and the modulation of neurotransmitter release.

properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O3/c17-11-2-1-10(7-12(11)18)21-14(22)8-13(16(21)24)20-5-3-9(4-6-20)15(19)23/h1-2,7,9,13H,3-6,8H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBDRULTGBZTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

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